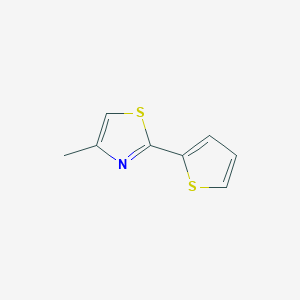

4-Methyl-2-thiophen-2-yl-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-2-thiophen-2-yl-1,3-thiazole” is a compound that contains both a thiophene and a thiazole ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiazole, on the other hand, is a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom . Both thiophene and thiazole derivatives have been found to exhibit a variety of properties and applications, including biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-thiophen-2-yl-1,3-thiazole” is characterized by the presence of both a thiophene and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiophene and thiazole derivatives are known to undergo a variety of chemical reactions . For instance, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antitumor and Cytotoxic Activity

Thiazoles, including 4-Methyl-2-thiophen-2-yl-1,3-thiazole, exhibit promising antitumor and cytotoxic effects. Researchers have synthesized derivatives and evaluated their impact on various cancer cell lines. For instance, reports that a specific compound demonstrated potent effects against prostate cancer cells.

Antimicrobial Properties

Thiazole derivatives have been explored for their antimicrobial potential. Compounds like 4-Methyl-2-thiophen-2-yl-1,3-thiazole may inhibit bacterial growth. Notably, some derivatives exhibit inhibitory effects against organisms such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .

Antihypertensive Activity

Certain thiazole derivatives, including our compound of interest, have demonstrated antihypertensive properties . These compounds may play a role in managing blood pressure.

Anti-Inflammatory and Analgesic Effects

Researchers have observed anti-inflammatory and analgesic activities associated with thiazole derivatives . These compounds could potentially alleviate pain and inflammation.

Antiviral Potential

Thiazoles, including 4-Methyl-2-thiophen-2-yl-1,3-thiazole, have been investigated for their anti-HIV activity . Such compounds may contribute to antiviral drug development.

Neuroprotective Properties

Although further research is needed, thiazole derivatives have shown promise as neuroprotective agents . Their potential impact on nervous system health warrants exploration.

将来の方向性

Thiophene and thiazole derivatives continue to attract interest due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on the design and development of new thiophene and thiazole derivatives with improved pharmacological activity and lesser side effects .

作用機序

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including key kinases involved in tumorigenesis . Thiazoles are also found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-Methyl-2-thiophen-2-yl-1,3-thiazole.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment, including the presence of water, alcohol, ether, and other organic solvents .

特性

IUPAC Name |

4-methyl-2-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-6-5-11-8(9-6)7-3-2-4-10-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNMEDQHLIJSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-thiophen-2-yl-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

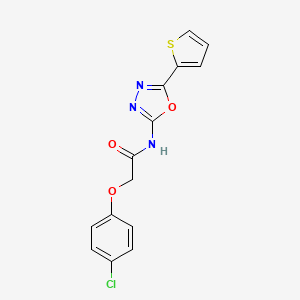

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide](/img/structure/B2746038.png)

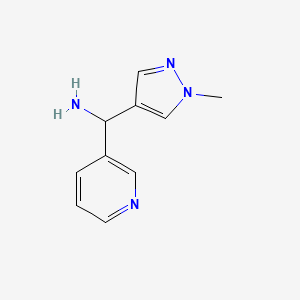

![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)

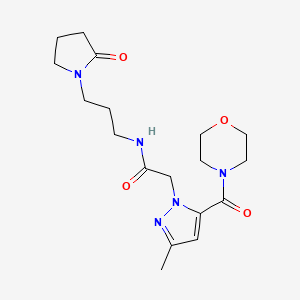

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2746042.png)

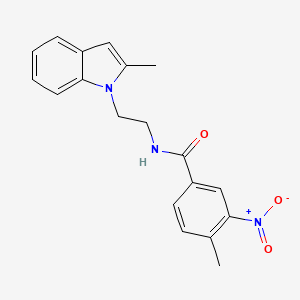

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)